molecular formula C18H22N2O2 B5208852 N-benzyl-N-[(4-nitrophenyl)methyl]butan-1-amine CAS No. 177971-49-2

N-benzyl-N-[(4-nitrophenyl)methyl]butan-1-amine

Cat. No.: B5208852
CAS No.: 177971-49-2
M. Wt: 298.4 g/mol
InChI Key: SDNWPIDSJRCSDG-UHFFFAOYSA-N
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Description

N-benzyl-N-[(4-nitrophenyl)methyl]butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group, a nitrophenyl group, and a butan-1-amine backbone

Properties

IUPAC Name

N-benzyl-N-[(4-nitrophenyl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-3-13-19(14-16-7-5-4-6-8-16)15-17-9-11-18(12-10-17)20(21)22/h4-12H,2-3,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNWPIDSJRCSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227523
Record name N-Butyl-4-nitro-N-(phenylmethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177971-49-2
Record name N-Butyl-4-nitro-N-(phenylmethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177971-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-4-nitro-N-(phenylmethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[(4-nitrophenyl)methyl]butan-1-amine typically involves the reaction of benzylamine with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation and solvent recovery to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[(4-nitrophenyl)methyl]butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: N-benzyl-N-[(4-aminophenyl)methyl]butan-1-amine.

    Reduction: N-benzyl-N-[(4-hydroxylaminophenyl)methyl]butan-1-amine.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

N-benzyl-N-[(4-nitrophenyl)methyl]butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-[(4-nitrophenyl)methyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[(4-aminophenyl)methyl]butan-1-amine
  • N-benzyl-N-[(4-hydroxylaminophenyl)methyl]butan-1-amine
  • N-benzyl-N-[(4-methoxyphenyl)methyl]butan-1-amine

Uniqueness

N-benzyl-N-[(4-nitrophenyl)methyl]butan-1-amine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzyl and butan-1-amine moieties further enhances its versatility as a synthetic intermediate and research tool.

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